Thermal Process Stability and VOC Profile: Elevated Boiling Point Versus 2-Phenoxyethyl Methacrylate
The extended ethylene glycol spacer in 2-(2-phenoxyethoxy)ethyl 2-methylprop-2-enoate produces a significant elevation in boiling point compared to its closest commercial analog, 2-phenoxyethyl methacrylate (PHEMA, CAS 10595-06-9). Predicted boiling point data indicate a differential of 173.5 °C (356.5 °C versus 183 °C), translating into a markedly lower vapor pressure and reduced volatile organic compound (VOC) emission during thermal curing or high-temperature processing . This property is critical for formulators aiming to meet tightening VOC regulations without sacrificing the aromatic content needed for refractive index or adhesion performance.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 356.5 ± 22.0 °C (CAS 77136-95-9) |
| Comparator Or Baseline | 183 °C (2-Phenoxyethyl methacrylate, CAS 10595-06-9) |
| Quantified Difference | Δ ~173.5 °C higher for the target compound |
| Conditions | Predicted values from ChemicalBook database entries for the respective CAS numbers; 2-phenoxyethyl methacrylate boiling point also confirmed by literature (Sigma-Aldrich) at 183 °C. |
Why This Matters
A 173 °C higher boiling point directly predicts lower vapor pressure and reduced evaporative loss during formulation processing, enabling compliance with low-VOC coating standards while maintaining aromatic functionality for adhesion and refractive index.
